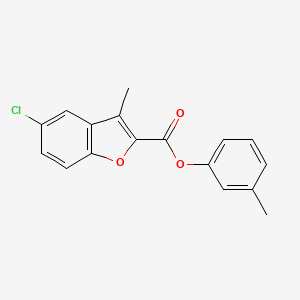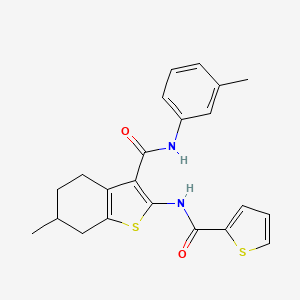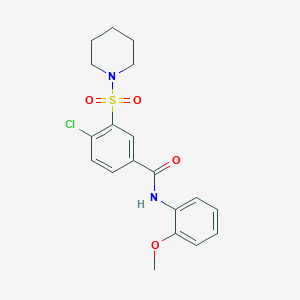
2-(2,4-DIFLUOROPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-DIFLUOROPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluorophenoxy group and an ethylpiperazino moiety, which contribute to its distinct chemical properties and reactivity.
准备方法
The synthesis of 2-(2,4-DIFLUOROPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Difluorophenoxy Intermediate: The initial step involves the reaction of 2,4-difluorophenol with an appropriate alkylating agent to form the difluorophenoxy intermediate.
Introduction of the Piperazine Ring: The difluorophenoxy intermediate is then reacted with 1-(4-ethylpiperazin-1-yl)propan-2-one under suitable conditions to introduce the piperazine ring.
Final Coupling Reaction: The final step involves coupling the intermediate with a suitable reagent to form the desired product, this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
化学反应分析
2-(2,4-DIFLUOROPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
科学研究应用
2-(2,4-DIFLUOROPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE has found applications in various scientific research fields, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2,4-DIFLUOROPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE involves its interaction with specific molecular targets and pathways. The difluorophenoxy group and the piperazine ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate biological processes and lead to the observed effects of the compound.
相似化合物的比较
When compared to similar compounds, 2-(2,4-DIFLUOROPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE stands out due to its unique combination of functional groups. Similar compounds include:
2-(2,4-DIFLUOROPHENOXY)-1-(4-METHYLPIPERAZINO)-1-PROPANONE: This compound differs by having a methyl group instead of an ethyl group on the piperazine ring.
2-(2,4-DICHLOROPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE: This compound has chlorine atoms instead of fluorine atoms on the phenoxy group.
The presence of fluorine atoms in this compound imparts unique chemical properties, such as increased stability and reactivity, making it distinct from its analogs.
属性
IUPAC Name |
2-(2,4-difluorophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O2/c1-3-18-6-8-19(9-7-18)15(20)11(2)21-14-5-4-12(16)10-13(14)17/h4-5,10-11H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQGHJUAQRGNIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(C)OC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-Methyl-4-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazol-1-yl]-thiophen-2-ylmethanone;dihydrobromide](/img/structure/B4974806.png)

![ethyl 2-[(5E)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4974814.png)
![2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4,5-diphenyl-1H-imidazole](/img/structure/B4974817.png)

![[3-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] naphthalene-2-sulfonate](/img/structure/B4974843.png)




![N-cycloheptyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4974875.png)

![8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B4974904.png)
![N-(4-methylphenyl)-N'-[4-(propan-2-yl)benzyl]ethanediamide](/img/structure/B4974909.png)
